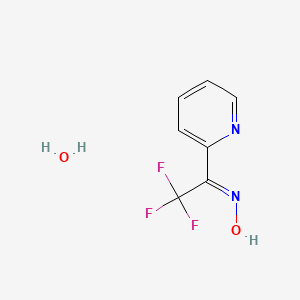
2-Pyridyl trifluoromethyl ketone oxime hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridyl trifluoromethyl ketone oxime hydrate is a chemical compound with the molecular formula C7H7F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridyl trifluoromethyl ketone oxime hydrate typically involves the reaction of 2-pyridyl ketone with trifluoromethylating agents followed by the formation of the oxime. One common method involves the use of 2-lithiopyridine, which is formed by Br/Li exchange, reacting with commercially available esters to obtain 2-pyridyl ketones . The oxime formation is then achieved by reacting the ketone with hydroxylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. Continuous flow synthesis is one such method, where the 2-lithiopyridine formed by Br/Li exchange reacts with esters in a continuous flow reactor to produce 2-pyridyl ketones in good yield . This method is advantageous due to its rapid reaction times and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridyl trifluoromethyl ketone oxime hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Pyridyl trifluoromethyl ketone oxime hydrate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-Pyridyl trifluoromethyl ketone oxime hydrate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridyl ketone: Lacks the trifluoromethyl group but shares the pyridine and ketone functionalities.
Trifluoromethyl ketone oxime: Contains the trifluoromethyl and oxime groups but lacks the pyridine ring.
2-Pyridyl trifluoromethyl ketone: Similar structure but without the oxime group.
Uniqueness
2-Pyridyl trifluoromethyl ketone oxime hydrate is unique due to the combination of the trifluoromethyl group, pyridine ring, and oxime functionality. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
64058-45-3 |
|---|---|
Molekularformel |
C7H7F3N2O2 |
Molekulargewicht |
208.14 g/mol |
IUPAC-Name |
(NZ)-N-(2,2,2-trifluoro-1-pyridin-2-ylethylidene)hydroxylamine;hydrate |
InChI |
InChI=1S/C7H5F3N2O.H2O/c8-7(9,10)6(12-13)5-3-1-2-4-11-5;/h1-4,13H;1H2/b12-6-; |
InChI-Schlüssel |
PATHIAUVILVLIY-DAMYXMBDSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C(=N/O)/C(F)(F)F.O |
Kanonische SMILES |
C1=CC=NC(=C1)C(=NO)C(F)(F)F.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



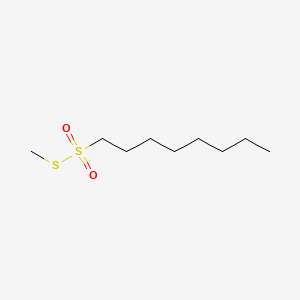

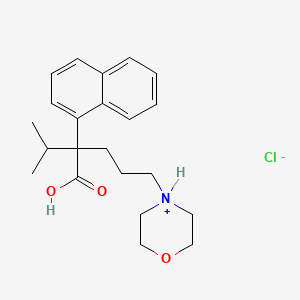
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)
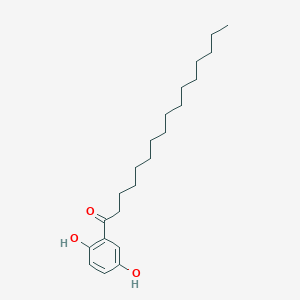
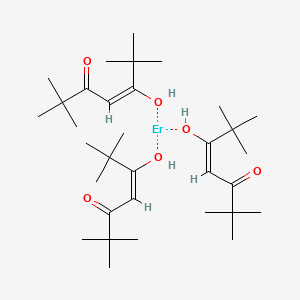
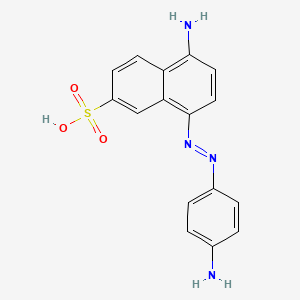

![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)


![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
